![molecular formula C6H3BrN2O2S B1380827 5-Bromoimidazo[2,1-b][1,3]thiazole-2-carboxylic acid CAS No. 1550302-03-8](/img/structure/B1380827.png)
5-Bromoimidazo[2,1-b][1,3]thiazole-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromoimidazo[2,1-b][1,3]thiazole-2-carboxylic acid is a heterocyclic compound that features both imidazole and thiazole rings. This compound is known for its diverse applications in medicinal chemistry and material science due to its unique structural properties .
Mechanism of Action
Target of Action
The primary targets of 5-Bromoimidazo[2,1-b][1,3]thiazole-2-carboxylic acid are currently unknown. This compound is a relatively new chemical entity and research is ongoing to identify its specific molecular targets .
Mode of Action
It is known that the compound interacts with its targets, leading to changes in cellular processes .
Pharmacokinetics
The impact of these properties on the bioavailability of the compound is currently unknown .
Result of Action
It is expected that the compound’s interaction with its targets leads to changes in cellular processes .
Biochemical Analysis
Biochemical Properties
5-Bromoimidazo[2,1-b][1,3]thiazole-2-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound can act as an inhibitor or activator of specific enzymes, depending on the context of the reaction. For instance, it may bind to the active site of an enzyme, thereby inhibiting its activity, or it may interact with regulatory proteins to modulate their function. The nature of these interactions is often determined by the specific structural features of this compound, such as its bromine atom and thiazole ring, which can form hydrogen bonds and other non-covalent interactions with target biomolecules .
Cellular Effects
This compound has been shown to influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. This compound can modulate the activity of key signaling proteins, leading to changes in downstream signaling cascades. For example, it may inhibit the activity of kinases or phosphatases, thereby altering the phosphorylation status of target proteins and affecting their function. Additionally, this compound can impact gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with various biomolecules. This compound can bind to the active sites of enzymes, thereby inhibiting their catalytic activity. It may also interact with regulatory proteins, modulating their function and affecting downstream signaling pathways. Additionally, this compound can influence gene expression by binding to transcription factors or other DNA-binding proteins, leading to changes in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard storage conditions, but it may degrade over time when exposed to light, heat, or other environmental factors. Long-term studies have shown that this compound can have lasting effects on cellular function, including changes in cell signaling, gene expression, and metabolism .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, this compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling, gene expression, and metabolism. Toxic or adverse effects may be observed at very high doses, including cell death or tissue damage. These threshold effects highlight the importance of carefully controlling the dosage of this compound in experimental settings .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with specific enzymes and cofactors. This compound can be metabolized by enzymes such as cytochrome P450s, leading to the formation of metabolites that may have different biological activities. Additionally, this compound can affect metabolic flux and metabolite levels by modulating the activity of key metabolic enzymes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can influence the localization and accumulation of the compound, affecting its biological activity. For example, this compound may be transported into cells via specific membrane transporters, and it may bind to intracellular proteins that facilitate its distribution to different cellular compartments .
Subcellular Localization
The subcellular localization of this compound can impact its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with transcription factors and other DNA-binding proteins to regulate gene expression. Alternatively, this compound may be targeted to the mitochondria, where it can influence cellular metabolism and energy production .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromoimidazo[2,1-b][1,3]thiazole-2-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiazole with bromoacetic acid, followed by cyclization to form the imidazo[2,1-b][1,3]thiazole ring system .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors and automated synthesis systems to enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions
5-Bromoimidazo[2,1-b][1,3]thiazole-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its electronic properties.
Cyclization: It can participate in further cyclization reactions to form more complex heterocyclic systems.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom .
Scientific Research Applications
5-Bromoimidazo[2,1-b][1,3]thiazole-2-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including anti-tuberculosis and anticancer compounds.
Material Science: The compound’s unique electronic properties make it useful in the development of organic semiconductors and other advanced materials.
Biological Studies: It is used in the study of enzyme inhibitors and other biologically active molecules.
Comparison with Similar Compounds
Similar Compounds
Imidazo[2,1-b]thiazole-5-carboxamide: Another compound in the same family, known for its anti-tuberculosis activity.
Thiazole-5-carboxylic acid: A simpler compound with similar structural features but different reactivity and applications.
Uniqueness
5-Bromoimidazo[2,1-b][1,3]thiazole-2-carboxylic acid is unique due to the presence of both bromine and carboxylic acid functional groups, which provide distinct reactivity and potential for derivatization. This makes it a versatile building block in synthetic chemistry .
Properties
IUPAC Name |
5-bromoimidazo[2,1-b][1,3]thiazole-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrN2O2S/c7-4-1-8-6-9(4)2-3(12-6)5(10)11/h1-2H,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBKQUWIXQGHDOV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N2C=C(SC2=N1)C(=O)O)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1550302-03-8 |
Source


|
| Record name | 5-bromoimidazo[2,1-b][1,3]thiazole-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
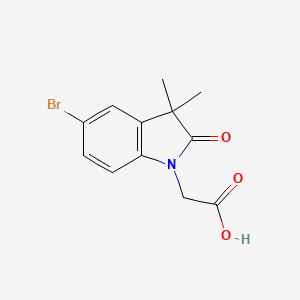
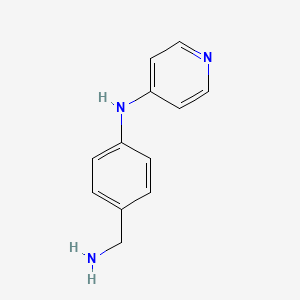

![1-[4-(Dimethylamino)phenyl]cyclopropane-1-carboxylic acid](/img/structure/B1380747.png)
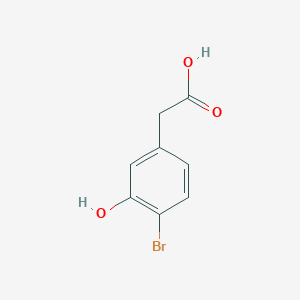
![Amino[4-(isopropylsulfanyl)phenyl]acetic acid](/img/structure/B1380753.png)

![2-[2-(1-Aminoethyl)-5-bromophenoxy]ethan-1-ol](/img/structure/B1380756.png)
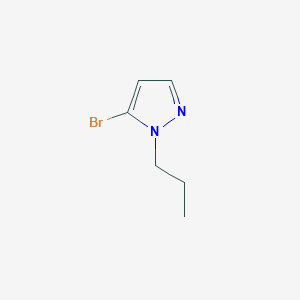



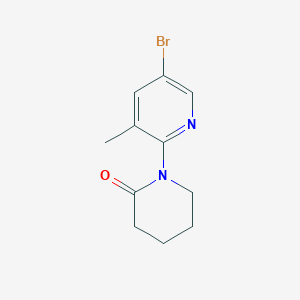
![6-Bromo-8-methylimidazo[1,2-a]pyridin-2-amine](/img/structure/B1380767.png)
